Product packaging for Methyl 5-bromofuran-2-carboxylate(Cat. No.:CAS No. 2527-99-3)

Methyl 5-bromofuran-2-carboxylate

Cat. No.: B040367
CAS No.: 2527-99-3
M. Wt: 205.01 g/mol
InChI Key: FBPIDMAELBIRLE-UHFFFAOYSA-N
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Description

Methyl 5-bromofuran-2-carboxylate is a high-value, multi-functional chemical building block specifically designed for advanced organic synthesis and medicinal chemistry research. This compound features a bromine atom at the 5-position of the furan ring, which serves as an excellent site for further functionalization via cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows researchers to efficiently construct complex biaryl systems and diverse heterocyclic architectures. Concurrently, the methyl ester group at the 2-position provides a handle for hydrolysis to the corresponding carboxylic acid, amide formation, or reduction to the alcohol, enabling extensive molecular diversification from a single, convenient scaffold. Its primary research value lies in the development of novel pharmacologically active compounds, particularly as a key intermediate in the synthesis of potential drug candidates targeting various diseases. Furthermore, its rigid, planar furan core makes it an attractive precursor in materials science for the creation of organic electronic materials and functional polymers. This reagent is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrO3 B040367 Methyl 5-bromofuran-2-carboxylate CAS No. 2527-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPIDMAELBIRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344805
Record name Methyl 5-bromofuran-2-carboxylate
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Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-99-3
Record name Methyl 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromofuran-2-carboxylate
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Advanced Synthetic Methodologies for Methyl 5 Bromofuran 2 Carboxylate

Esterification of 5-Bromofuran-2-carboxylic Acid

The conversion of 5-bromofuran-2-carboxylic acid to its corresponding methyl ester is a fundamental and widely employed transformation. This section details both traditional and optimized approaches to this esterification process.

Traditional Esterification Protocols

The classic method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. chemguide.co.uk Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent to ensure it is in large excess. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Another established method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for sensitive substrates as it can be performed under mild conditions. In a typical procedure, 5-bromofuroic acid and methylparaben are reacted in the presence of DCC and DMAP to yield the desired ester. mdpi.com

A summary of traditional esterification protocols is presented in the table below.

Method Reagents Typical Conditions Key Features
Fischer-Speier Esterification 5-Bromofuran-2-carboxylic acid, Methanol, Acid Catalyst (e.g., H₂SO₄, HCl)Heating under refluxReversible reaction; requires excess alcohol. chemguide.co.ukmasterorganicchemistry.com
Steglich Esterification 5-Bromofuran-2-carboxylic acid, Alcohol, DCC, DMAPRoom temperatureMild conditions; suitable for sensitive substrates. mdpi.com

Optimization of Reaction Conditions (e.g., acid catalysts, solvents)

The efficiency of the Fischer-Speier esterification can be significantly influenced by several factors, including the choice of acid catalyst and solvent. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions or decomposition of sensitive furan (B31954) rings. Alternative acid catalysts, such as p-toluenesulfonic acid (TsOH), are also commonly employed and can offer milder reaction conditions. masterorganicchemistry.com

The solvent system also plays a crucial role. While using excess methanol as both reactant and solvent is common, the presence of water can negatively impact the reaction equilibrium. researchgate.net Therefore, using dry solvents and reagents is generally preferred to maximize the yield of the ester. Studies on related esterification reactions have shown that parameters such as temperature and the ratio of alcohol to the carboxylic acid are critical variables that need to be optimized to achieve high conversion rates. researchgate.net For instance, increasing the reaction temperature generally accelerates the rate of reaction, but excessively high temperatures can lead to undesired byproducts.

Recent developments have also explored alternative activation methods for the carboxylic acid. One such method involves the use of triphenylphosphine (B44618) and N-bromosuccinimide (NBS) to activate the carboxylic acid, which then reacts with the alcohol to form the ester in good yields. This approach offers a cost-effective and mild alternative to traditional methods. researchgate.net

Bromination of Methyl Furan-2-carboxylate

An alternative synthetic route to methyl 5-bromofuran-2-carboxylate involves the direct bromination of methyl furan-2-carboxylate. This approach requires careful control of the reaction conditions to ensure regioselective bromination at the C5 position of the furan ring.

Regioselective Halogenation Strategies

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions like halogenation. The ester group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the oxygen atom in the furan ring is an ortho-, para-director. In the case of methyl furan-2-carboxylate, the C5 position is the most activated site for electrophilic substitution due to the directing effect of the ring oxygen.

Achieving high regioselectivity is crucial to avoid the formation of other brominated isomers. The choice of brominating agent and reaction conditions are key to controlling the outcome of the reaction.

Utilizing N-Bromosuccinimide (NBS) in Dimethylformamide (DMF)

A widely used and effective method for the regioselective bromination of furan derivatives is the use of N-bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF).

The use of NBS in DMF for the bromination of furan derivatives has been shown to provide good yields of the 5-bromo substituted product. chemicalbook.com The reaction typically proceeds at ambient temperature. chemicalbook.com The proposed mechanism involves the in-situ generation of a small amount of electrophilic bromine, which then preferentially attacks the electron-rich C5 position of the furan ring.

A study on the photochemical bromination of a related compound, methyl (E)-2-methylbut-2-enoate, with NBS highlighted the formation of various brominated products, emphasizing the need for careful control of reaction conditions to achieve the desired product. rsc.org

Influence of Reaction Medium on Selectivity

The choice of solvent can have a profound impact on the regioselectivity of the bromination reaction. While polar aprotic solvents like DMF are commonly used, other solvents have also been investigated. For instance, carrying out the bromination in solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) can also yield the desired product, although reaction times and yields may vary. nih.gov

A comparative overview of bromination conditions is provided in the table below.

Brominating Agent Solvent Typical Conditions Yield Reference
Bromine-50°C, 0.5 h85% chemicalbook.com
N-BromosuccinimideN,N-DimethylformamideAmbient temperature, 0.5 h36% chemicalbook.com

Green Chemistry Approaches to Synthesis

The development of environmentally benign synthetic routes to this compound is centered on two key principles of green chemistry: the use of renewable feedstocks and the application of catalytic methods to minimize waste and energy consumption.

Bio-renewable Starting Materials (e.g., furfural-derived precursors)

The foundation of a sustainable synthesis for this compound lies in the utilization of starting materials derived from biomass. Furfural (B47365), a platform chemical readily obtained from the dehydration of C5 sugars found in lignocellulosic biomass such as corn stover, is a prime example of a bio-renewable precursor. mdpi.com The transformation of furfural into the target molecule involves a sequence of chemical conversions, primarily oxidation to 2-furoic acid, followed by bromination and esterification.

The initial step, the oxidation of furfural to 2-furoic acid, can be achieved through various catalytic systems, moving away from traditional stoichiometric oxidants. Both chemical and biocatalytic methods have been explored. The industrial synthesis has often relied on the Cannizzaro reaction of furfural, which disproportionates it into a 1:1 mixture of 2-furoic acid and furfuryl alcohol. researchgate.net However, this method has a maximum theoretical yield of only 50% for the desired acid. researchgate.net To improve efficiency, research has focused on selective catalytic oxidation.

Recent advancements have highlighted the potential of heterogeneous catalysts for the selective oxidation of furfural. For instance, a silver catalyst supported on titanium dioxide (Ag/TiO₂) has demonstrated high yields of furoic acid (96%) at room temperature under an air atmosphere in an alkaline solution. mdpi.com Another promising system involves the use of a gold-palladium catalyst on a magnesium hydroxide (B78521) support (AuPd/Mg(OH)₂), which also shows high selectivity and reusability. rsc.orgresearchgate.net

Biocatalytic routes offer an even greener alternative. The microorganism Nocardia corallina has been shown to convert furfural to 2-furoic acid with a high yield of 88%, although this method has yet to be commercialized. researchgate.net Additionally, the radiation-resistant bacterium Deinococcus wulumuqiensis R12 has been identified as a robust whole-cell biocatalyst for the selective oxidation of various aldehydes, including furfural derivatives, to their corresponding carboxylic acids with high yields. mdpi.com

The following table summarizes various bio-renewable pathways for the synthesis of 2-furoic acid, a key intermediate for this compound.

PrecursorCatalyst/MethodProductYield (%)Reference(s)
FurfuralCannizzaro Reaction (NaOH)2-Furoic Acid~50% researchgate.net
FurfuralAg/TiO₂2-Furoic Acid96% mdpi.com
FurfuralAuPd/Mg(OH)₂2-Furoic AcidHigh rsc.orgresearchgate.net
FurfuralNocardia corallina2-Furoic Acid88% researchgate.net
FurfuralNHC catalyst2-Furoic AcidQuantitative mdpi.com
FructoseOne-pot with LiBr and HBr5-(Bromomethyl)furfural55% rsc.org
Corn StoverZSM-5 zeolite, THFFurfural74.49% mdpi.com

This table is interactive. Click on the headers to sort the data.

Catalytic Pathways for Sustainable Production

Once 2-furoic acid is obtained from bio-renewable furfural, the subsequent steps of bromination and esterification are crucial for arriving at this compound. Green chemistry principles guide the selection of catalysts and reaction conditions to minimize environmental impact.

The bromination of the furan ring is a key transformation. Traditional methods often use elemental bromine, which poses handling and environmental risks. chemicalbook.com To address this, greener brominating agents and catalytic systems are being developed. For instance, the use of N-bromosuccinimide (NBS) offers a milder and more selective alternative. rsc.org Research has also explored one-pot synthesis strategies that combine multiple steps, thereby reducing waste and improving process efficiency. A palladium-catalyzed one-pot bromination-hydroxycarbonylation tandem reaction has been developed to convert 2-furoic acid to 2,5-furandicarboxylic acid, showcasing the potential for streamlined multi-step syntheses. researchgate.netnih.gov While not directly producing the target molecule, this demonstrates the feasibility of tandem reactions in furan chemistry.

The final step is the esterification of 5-bromo-2-furoic acid with methanol to yield this compound. This is typically an acid-catalyzed reaction. To align with green chemistry principles, the use of solid acid catalysts is preferred over homogeneous mineral acids to simplify catalyst separation and reuse.

The table below details research findings on the catalytic synthesis and transformation of furfural derivatives relevant to the production of this compound.

ReactantCatalystReagentsProductYield (%)Reaction ConditionsReference(s)
FurfuralAg/TiO₂NaOH, Air2-Furoic Acid96%25 °C, 15 bar mdpi.com
FurfuralAuPd/Mg(OH)₂NaOH, O₂2-Furoic AcidHigh30 °C, 3 bar researchgate.net
2-Furoic AcidPdCl₂/XantphosBr₂, CO2,5-Furandicarboxylic Acid57%90 °C researchgate.netnih.gov
Methyl FuroateNoneBromineMethyl 5-bromo-2-furoate85%50 °C, 0.5 h chemicalbook.com
FructoseLiBr, HBrToluene5-(Bromomethyl)furfural55%65 °C, 15 h rsc.org

This table is interactive. Click on the headers to sort the data.

Applications in Organic Synthesis and Material Science

Building Block for Complex Molecular Architectures

The strategic placement of the bromo and ester functionalities makes Methyl 5-bromofuran-2-carboxylate an ideal precursor for the synthesis of a wide array of intricate organic molecules.

The bromine atom on the furan (B31954) ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of various aryl substituents onto the furan core.

For instance, the Suzuki-Miyaura coupling of aryl halides with arylboronic acids is a widely used method for creating biaryl linkages. scielo.br While direct studies on this compound are not extensively detailed in some literature, the successful Suzuki cross-coupling of the closely related methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids demonstrates the feasibility of this approach. researchgate.netresearchgate.net In these reactions, a palladium catalyst facilitates the coupling of the bromo-furan with an arylboronic acid, leading to the formation of 5-arylfuran-2-carboxylates. This methodology can be extended to introduce multiple aryl groups, leading to the synthesis of complex, multi-arylated furan structures. The general conditions for such transformations are well-established and typically involve a palladium catalyst, a base, and a suitable solvent. wikipedia.orgthieme-connect.dewikipedia.orgorganic-chemistry.orglibretexts.org

Table 1: Examples of Cross-Coupling Reactions for Arylation

Cross-Coupling Reaction Reactants Catalyst System (Typical) Product Type
Suzuki-Miyaura Aryl Halide + Arylboronic Acid Pd catalyst, Base (e.g., K₃PO₄, Cs₂CO₃) Biaryl
Stille Aryl Halide + Organostannane Pd catalyst Biaryl
Heck Aryl Halide + Alkene Pd catalyst, Base (e.g., Et₃N) Arylated Alkene

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkynes |

The principles of cross-coupling reactions can be further exploited to synthesize furan-based oligomers and chromophores. By employing bifunctional starting materials or through iterative coupling steps, short chains of repeating furan units (oligofurans) can be constructed. These oligomers are of interest for their potential applications in organic electronics and materials science due to their conjugated electronic systems.

While specific syntheses of chromophores starting directly from this compound are not extensively documented, the generation of conjugated systems through reactions like the Sonogashira coupling is a common strategy. wikipedia.orglibretexts.org The coupling of the bromofuran with an alkyne can extend the π-system, which is a fundamental characteristic of many chromophores. Further functionalization of the resulting molecule can then be performed to fine-tune its photophysical properties. The synthesis of furan-based methacrylate (B99206) oligomers for applications like stereolithography has been reported, starting from 5-hydroxymethylfurfural (B1680220) (5-HMF), a related furan derivative. nih.gov

A significant area of application for this compound is in the synthesis of novel polymers and polyesters, particularly those derived from renewable resources.

A notable advancement is the use of this compound as a precursor to create AB-type self-condensable monomers. In a specific example, it is reacted with 2-mercaptoethanol (B42355) in the presence of a base. In this reaction, the thiol group of 2-mercaptoethanol displaces the bromine atom on the furan ring, and the molecule retains the methyl ester group. This results in the formation of Methyl 5-[(2-hydroxyethyl)sulfanyl]furan-2-carboxylate (MSF). This MSF monomer possesses two different functional groups: a hydroxyl group (-OH) and a methyl ester group (-COOCH₃). These two groups can react with each other in a polycondensation reaction to form a polyester (B1180765), making MSF a self-condensable monomer.

While the direct copolymerization of this compound into well-known furan-based polyesters like poly(ethylene furanoate) (PEF) and poly(ethylene bifuranoate) (PEBF) is not the primary route, it can be a precursor to the necessary monomers. The majority of PEF and PBF (poly(butylene furanoate)) synthesis relies on 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD) as the key monomer. ncsu.edunih.govrsc.org There are established routes to convert furan-2-carboxylic acid, which can be derived from this compound via debromination and hydrolysis, into FDCA through carboxylation. rsc.orgnih.gov For instance, a process involving the carboxylation of 2-furoic acid using CO₂ in the presence of carbonate salts has been demonstrated to produce FDCA with high yields. rsc.org Once FDCA is obtained, it can be copolymerized with diols like ethylene (B1197577) glycol to produce PEF or with other monomers to create a variety of copolyesters with tailored properties. researchgate.net

The synthesis of polyesters from this compound aligns with the growing demand for biorenewable polymers. As this starting material can be derived from furfural (B47365), which is produced from lignocellulosic biomass, the resulting polymers offer a more sustainable alternative to their petroleum-based counterparts. The aforementioned synthesis of a sulfur-bridged polyester from the self-condensable monomer MSF is a prime example of this approach. This novel biobased polyester has shown promising properties, including high oxygen barrier capabilities and good UV light filtering, making it a candidate for packaging applications.

Furan-containing Polymers and Polyesters

Precursor for Bio-Based Materials

The global shift towards sustainability has intensified research into renewable and environmentally friendly materials. This compound emerges as a key intermediate in the synthesis of bio-based polymers, contributing to the development of greener alternatives to petroleum-derived plastics.

This compound is instrumental in the production of 2,5-furandicarboxylic acid (FDCA), a cornerstone monomer for bio-based polyesters. mdpi.com The synthesis pathway can involve a palladium-catalyzed carbonylation of the bromofuran compound to introduce the second carboxyl group, which is then hydrolyzed to yield FDCA. mdpi.com This diacid is the bio-based counterpart to terephthalic acid, a primary component of conventional polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET).

The resulting furanoate polyesters, such as polyethylene furanoate (PEF) and polybutylene furanoate (PBF), are noted for their favorable thermal and mechanical properties, often exhibiting superior gas barrier characteristics compared to their petrochemical analogs. mdpi.comresearchgate.net The ability to derive FDCA from biomass sources positions these furan-based polymers as a leading class of sustainable materials. acs.org

The exceptional properties of furanoate polyesters make them highly suitable for sustainable packaging applications. mdpi.com Polymers like PEF, synthesized from FDCA which can be derived from this compound, are being developed as a bio-based replacement for PET in beverage bottles and food containers. mdpi.comacs.org The improved barrier properties of furanoate polyesters can extend the shelf life of packaged goods, while their renewable origin helps reduce the carbon footprint associated with packaging materials. mdpi.com The development of these materials represents a significant step towards a circular economy, where packaging is produced from renewable resources.

Synthesis of Biologically Active Compounds

The furan scaffold is a prevalent feature in many pharmacologically active molecules. This compound provides a versatile platform for constructing complex furan-containing compounds, enabling the development of novel therapeutics.

Tuberculosis (TB) remains a major global health challenge, with drug-resistant strains necessitating the discovery of new therapeutic agents. mdpi.com One promising target for novel anti-TB drugs is the salicylate (B1505791) synthase MbtI, an enzyme essential for iron acquisition in Mycobacterium tuberculosis. nih.govnih.gov Inhibiting MbtI disrupts the pathogen's ability to survive and proliferate in the host. nih.gov

Research has shown that this compound is a key starting material for synthesizing potent MbtI inhibitors. nih.gov Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the bromine atom on the furan ring can be replaced with various aryl groups. nih.gov This method allows for the creation of a library of 5-phenylfuran-2-carboxylic acid derivatives, which have been identified as a powerful class of MbtI inhibitors. nih.govnih.gov The subsequent hydrolysis of the methyl ester group yields the final active carboxylic acid. nih.gov

Table 1: Synthesis of MbtI Inhibitor Precursor

Reactants Reaction Type Product Application Reference

The successful application of this compound in creating MbtI inhibitors highlights its broader utility in drug design. The furan ring serves as a stable and effective scaffold, and the compound's reactive sites allow for systematic structural modifications to optimize biological activity. mdpi.com

The development of furan-based drugs involves exploring the structure-activity relationships (SAR) to enhance potency and selectivity. mdpi.com For instance, in the context of MbtI inhibitors, different substituents on the phenyl ring, introduced via coupling with this compound, have been shown to significantly influence inhibitory activity. mdpi.comnih.gov This strategic design process, which starts from versatile building blocks like this compound, is fundamental to discovering new and effective medicines for various diseases. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,5-furandicarboxylic acid (FDCA)
Terephthalic acid
Polyethylene terephthalate (PET)
Polyethylene furanoate (PEF)
Polybutylene furanoate (PBF)
(3,5-bis(trifluoromethyl)phenyl)boronic acid
5-phenylfuran-2-carboxylic acid

Mechanistic and Computational Studies

Reaction Mechanism Elucidation for Derivatization Reactions

The transformation of the carbon-bromine bond in Methyl 5-bromofuran-2-carboxylate into new carbon-carbon or carbon-heteroatom bonds is typically achieved through transition metal catalysis. The mechanisms of these reactions, while sharing general principles, exhibit nuances dependent on the metal catalyst, ligands, and substrates involved.

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides like this compound. The Suzuki-Miyaura coupling and carbonylation reactions are prominent examples.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling creates a new carbon-carbon bond by reacting an organohalide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. wikipedia.org The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: chemrxiv.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate. wikipedia.orglibretexts.org The reactivity order for the halide is typically I > Br > Cl. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.org The presence of a base is crucial, as it activates the organoboron compound, facilitating the transfer of the aryl group to the palladium center and displacing the halide. The exact mechanism of this step is complex and can vary, but it results in a diorganopalladium(II) intermediate. wikipedia.orgchemrxiv.org

Reductive Elimination: This is the final step, where the two organic groups on the palladium(II) complex are coupled, forming the new C-C bond of the final product. nih.gov The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. chemrxiv.orgnih.gov

Studies on the closely related methyl 5-bromobenzofuran-2-carboxylate have demonstrated high yields in Suzuki couplings with various arylboronic acids using palladium precatalysts, underscoring the efficiency of this mechanism for furan-based systems. researchgate.netresearchgate.net

Table 1: Mechanistic Steps in the Suzuki-Miyaura Coupling of this compound

StepDescriptionReactantsIntermediate/Product
Oxidative Addition Insertion of Pd(0) into the C-Br bond.This compound, Pd(0)L₂(5-Methoxycarbonylfuran-2-yl)Pd(II)(Br)L₂
Transmetalation Transfer of an organic group from the boronic acid to the Pd(II) center.(5-Methoxycarbonylfuran-2-yl)Pd(II)(Br)L₂, Ar-B(OH)₂, Base(5-Methoxycarbonylfuran-2-yl)Pd(II)(Ar)L₂
Reductive Elimination Formation of the C-C bond and regeneration of the Pd(0) catalyst.(5-Methoxycarbonylfuran-2-yl)Pd(II)(Ar)L₂Methyl 5-aryl-furan-2-carboxylate, Pd(0)L₂

L represents a ligand, such as a phosphine (B1218219).

Carbonylation

Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule using carbon monoxide (CO). For this compound, this reaction can be used to synthesize derivatives like amides or esters. The mechanism follows a similar pattern to other palladium-catalyzed cross-couplings: nih.gov

Oxidative Addition: As in the Suzuki reaction, a Pd(0) species adds to the C-Br bond of the furan (B31954) ring to form a Pd(II) complex.

CO Insertion: A molecule of carbon monoxide then inserts into the palladium-carbon bond of the intermediate. This migratory insertion step forms a palladium-acyl complex, which is a key intermediate in the process. nih.gov

Nucleophilic Attack and Reductive Elimination: A nucleophile (such as an alcohol or amine) attacks the acyl-palladium complex. This is followed by reductive elimination, which forms the final carbonyl derivative and regenerates the Pd(0) catalyst. nih.govdiva-portal.org

Nickel, being more earth-abundant and cost-effective than palladium, offers a powerful alternative for catalyzing cross-coupling reactions. mdpi.com

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org The catalytic cycle for a nickel-catalyzed Negishi reaction is analogous to the palladium-catalyzed version: youtube.com

Oxidative Addition: A Ni(0) complex reacts with this compound to form a Ni(II) intermediate.

Transmetalation: The organozinc reagent transfers its organic group to the nickel(II) center, displacing the bromide.

Reductive Elimination: The two organic groups on the nickel center couple, yielding the cross-coupled product and regenerating the Ni(0) catalyst. youtube.com

Nickel-catalyzed Negishi couplings have been successfully applied to a range of substrates, including those with various functional groups, highlighting the versatility of this method. nih.govnih.gov

Homocoupling

In the absence of a different organometallic cross-coupling partner, nickel catalysts can efficiently promote the homocoupling of aryl halides to form symmetrical biaryls. Research has shown that methyl 2-bromo-5-furancarboxylate (an isomer of the title compound) undergoes homocoupling with a 90% yield using a NiCl₂(PEt₃)₂/Zn system. nih.gov A proposed mechanism involves: nih.gov

Oxidative Addition: The oxidative addition of two molecules of the aryl halide to a Ni(0) species.

Reductive Elimination: The subsequent reductive elimination from the resulting nickel intermediate to form the symmetrical biaryl product.

The rate of homocoupling is highly dependent on the leaving group, with the reactivity order being I > Br > Cl. nih.gov

Table 2: Nickel-Catalyzed Reactions and Proposed Mechanistic Features

ReactionCatalyst System (Example)Key Mechanistic StepsProduct Type
Negishi Coupling Ni(0)/LigandOxidative Addition, Transmetalation (from Organozinc), Reductive EliminationUnsymmetrical Biaryls/Alkyl-Arenes
Homocoupling NiCl₂(PEt₃)₂ / ZnOxidative Addition, Reductive EliminationSymmetrical Biaryls

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It has become an indispensable tool in chemistry for studying reaction mechanisms, predicting catalytic activity, and understanding molecular interactions. nih.gov

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed analysis of various possible reaction pathways, including the structures of transition states and intermediates. pku.edu.cn For palladium-catalyzed reactions like the Suzuki coupling, computational chemistry is key to identifying the rate-determining step and understanding the roles of different catalytic species. nih.govresearchgate.net By calculating the Gibbs free energies of activation for different mechanistic possibilities (e.g., concerted vs. stepwise, different coordination modes), researchers can determine the most likely reaction pathway. pku.edu.cn This insight is crucial for rational catalyst and reaction design.

Computational studies can predict how changes to a catalyst system, such as modifying ligands or the metal center, will affect its performance. nih.govresearchgate.net For instance, DFT can be used to evaluate the electronic and steric properties of different phosphine ligands in a palladium catalyst and correlate these properties with the energy barriers of key steps like oxidative addition or reductive elimination. This predictive capability accelerates the development of more efficient and selective catalysts, allowing for the use of milder reaction conditions and lower catalyst loadings. nih.govresearchgate.net

While not directly a derivatization reaction, understanding how furan-containing molecules interact with biological targets like enzymes is critical in medicinal chemistry. DFT provides an atomistic and electronic perspective on these ligand-protein interactions. nih.gov It can be used to:

Calculate the binding energy of a ligand within an enzyme's active site.

Analyze the electronic rearrangements that occur upon binding.

Model interactions where chemical bonds are formed or broken, which is beyond the scope of classical molecular mechanics. nih.gov

By simulating the short-time dynamics of the ligand in the binding pocket, DFT-based methods can help decipher complex binding modes and guide the design of molecules with improved biological activity. nih.gov

Regioselectivity and Stereoselectivity in Furan Functionalization

The functionalization of the furan ring in "this compound" is a subject of significant interest in synthetic organic chemistry, as the precise control of substituent placement is crucial for the development of complex molecules. The regioselectivity and stereoselectivity of reactions involving this compound are governed by the electronic and steric interplay of the existing bromo and methyl carboxylate substituents. Mechanistic and computational studies on furan and its derivatives provide a framework for understanding and predicting the outcomes of various transformations.

The furan ring, while aromatic, possesses a significant degree of diene character, allowing it to participate in a range of reactions including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The substituents at the C2 and C5 positions of "this compound" exert a profound influence on the reactivity and selectivity of these transformations. The methyl carboxylate group at C2 is a strong electron-withdrawing group, deactivating the furan ring towards electrophilic attack and influencing the regioselectivity of nucleophilic attack. Conversely, the bromine atom at C5 has a dual role; it is an inductively electron-withdrawing group but can also participate in halogen-specific reactions like cross-coupling.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the directing effect of the substituents on the furan ring is paramount. The methyl carboxylate group at the C2 position is a deactivating, meta-directing group in classical aromatic systems. However, in the context of the furan ring, the concept of ortho, meta, and para is less straightforward. The electron-withdrawing nature of the ester significantly reduces the electron density of the furan ring, making electrophilic substitution challenging. When forced, the substitution is expected to occur at the C4 position, which is analogous to a meta position relative to the C2-ester and adjacent to the bromine at C5. The bromine atom at C5 also deactivates the ring towards electrophilic attack through its inductive effect.

Computational studies on substituted furans corroborate these predictions. Density Functional Theory (DFT) calculations of the Fukui functions and electrostatic potential maps for similar 2,5-disubstituted furans would likely indicate that the C4 position is the most susceptible to electrophilic attack, as the electron density at the C3 position is significantly diminished by the adjacent C2-ester group.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the furan ring of "this compound" is a more plausible transformation, particularly at the C5 position bearing the bromine atom, which can act as a leaving group. The electron-withdrawing ester group at C2 helps to stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction. researchgate.netmasterorganicchemistry.com

Mechanistic studies on SNAr reactions of halogenated aromatic compounds suggest that the reaction proceeds via an addition-elimination pathway. researchgate.netmasterorganicchemistry.com The regioselectivity is dictated by the ability of the ring to stabilize the intermediate negative charge. In "this compound," nucleophilic attack at C5 would generate a Meisenheimer-like intermediate where the negative charge can be delocalized onto the oxygen atom of the furan ring and, more importantly, onto the carbonyl oxygen of the ester group at C2. This stabilization makes the C5 position the primary site for nucleophilic attack.

Computational models can predict the relative energies of the isomeric σ-complex intermediates in SNAr reactions. researchgate.net For "this compound," the intermediate formed by nucleophilic attack at C5 is expected to be significantly lower in energy than the one formed by attack at any other position, thus confirming the high regioselectivity of the substitution at the C5-position.

Cross-Coupling Reactions

The bromine atom at the C5 position of "this compound" is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck reactions. These reactions are highly regioselective, occurring specifically at the carbon-halogen bond. researchgate.netnih.govlibretexts.org

In a typical Suzuki-Miyaura coupling, the reaction of "this compound" with an organoboron reagent in the presence of a palladium catalyst and a base would exclusively yield the 5-substituted furan derivative. researchgate.netlibretexts.org The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

The table below illustrates the expected high regioselectivity in the Suzuki-Miyaura coupling of "this compound" with various arylboronic acids, based on studies of similar substrates. researchgate.net

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene (B28343)/H₂O12Methyl 5-phenylfuran-2-carboxylate>95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane8Methyl 5-(4-methoxyphenyl)furan-2-carboxylate>95
33-Thienylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃Toluene6Methyl 5-(thiophen-3-yl)furan-2-carboxylate>95

This is a representative table based on established methodologies for Suzuki-Miyaura cross-coupling reactions.

Diels-Alder Cycloaddition

The furan ring can act as a diene in Diels-Alder reactions. The stereoselectivity of these [4+2] cycloadditions is influenced by both electronic and steric factors. For substituted furans, the presence of electron-withdrawing groups can affect the reactivity and the endo/exo selectivity of the cycloaddition. rsc.org

In the case of "this compound," the electron-withdrawing nature of both the ester and the bromo substituents would decrease the reactivity of the furan as a diene. However, when the reaction does occur, the stereochemical outcome is of interest. Computational studies on the Diels-Alder reactions of substituted furans have shown that the presence of substituents can significantly influence the energy barrier for the formation of endo and exo products. rsc.orgacs.orglongdom.org

For the reaction of "this compound" with a dienophile like N-phenylmaleimide, both endo and exo cycloadducts are possible. The transition state leading to the exo product is often favored due to reduced steric hindrance between the dienophile and the substituents on the furan ring. However, secondary orbital interactions can sometimes favor the endo product. acs.org

A computational analysis using DFT could predict the activation energies for the endo and exo pathways. The table below presents hypothetical data from such a computational study, illustrating the potential stereoselectivity.

DienophileTransition StateActivation Energy (kcal/mol)Predicted Product Ratio (Exo:Endo)
N-PhenylmaleimideExo25.490:10
Endo26.8
Maleic AnhydrideExo28.1>95:5
Endo29.9

This is a hypothetical data table based on computational studies of Diels-Alder reactions of substituted furans. rsc.orgacs.orglongdom.org

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the identity and structure of Methyl 5-bromofuran-2-carboxylate.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For the related compound, Methyl 5-(4-nitrophenyl)furan-2-carboxylate, the furan (B31954) ring protons appear as doublets at chemical shifts (δ) of 7.28 ppm and 6.95 ppm, with a coupling constant (J) of 3.7 Hz. mdpi.com The methyl ester protons are observed as a singlet at 3.94 ppm. mdpi.com While specific data for this compound is not detailed in the provided results, the patterns are expected to be similar, with two doublets for the furan protons and a singlet for the methyl group, with shifts influenced by the bromine substituent.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. In a derivative, Methyl 5-(4-nitrophenyl)furan-2-carboxylate, the carbonyl carbon of the ester is found at 159.06 ppm, and the methyl carbon at 52.42 ppm. mdpi.com The carbons of the furan ring appear at 154.94 ppm (C5), 145.44 ppm (C2), 120.12 ppm (C3), and 110.36 ppm (C4). mdpi.com For this compound, the carbon attached to the bromine would show a characteristic shift due to the halogen's electronegativity.

Table 1: Representative ¹H and ¹³C NMR Data for a Methyl 5-substituted-furan-2-carboxylate Derivative

Nucleus Assignment Chemical Shift (δ) in ppm Coupling Constant (J) in Hz Solvent
¹HFuran H37.28 (d)3.7CDCl₃
¹HFuran H46.95 (d)3.7CDCl₃
¹HOCH₃3.94 (s)N/ACDCl₃
¹³CC=O159.06N/ACDCl₃
¹³CFuran C5154.94N/ACDCl₃
¹³CFuran C2145.44N/ACDCl₃
¹³CFuran C3120.12N/ACDCl₃
¹³CFuran C4110.36N/ACDCl₃
¹³COCH₃52.42N/ACDCl₃
Data is for Methyl 5-(4-nitrophenyl)furan-2-carboxylate, a structurally related compound. mdpi.com

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

MS: In Gas Chromatography-Mass Spectrometry (GC-MS), this compound shows characteristic fragment ions. The top three peaks observed have mass-to-charge ratios (m/z) of 173, 175, and 204. nih.gov The presence of peaks at m/z 173 and 175, differing by two mass units, is indicative of the bromine atom, reflecting its two major isotopes (⁷⁹Br and ⁸¹Br). The peak at m/z 204 corresponds to the molecular ion [M]⁺.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The computed exact mass for C₆H₅BrO₃ is 203.94221 Da. nih.gov This technique is crucial for confirming the molecular formula of newly synthesized batches of the compound. For instance, HRMS was used to confirm the structure of a product derived from this compound in a Suzuki coupling reaction. mdpi.com

ESI-MS: Electrospray Ionization Mass Spectrometry is a soft ionization technique often used for analyzing polar molecules. While specific ESI-MS data for the title compound is not available in the search results, it is a common method for analyzing related furan carboxylic acids and their derivatives. massbank.eu

Table 2: GC-MS Data for this compound

Parameter Value
Molecular FormulaC₆H₅BrO₃
Computed Molecular Weight205.01 g/mol
Computed Exact Mass203.94221 Da
m/z Top Peak173
m/z 2nd Highest Peak175
m/z 3rd Highest Peak204
Source: PubChem. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to assess the purity of a compound. In the synthesis of a derivative from this compound, TLC was used to monitor the reaction's completion. mdpi.com For the resulting product, Methyl 5-(4-nitrophenyl)furan-2-carboxylate, a retardation factor (R_f_) value of 0.30 was reported using a mobile phase of cyclohexane (B81311) and ethyl acetate (B1210297) in an 8:2 ratio. mdpi.com The R_f_ value for this compound itself would be different but could be determined under similar conditions to track its consumption during a reaction.

Table 3: Example TLC Data for a Reaction Involving this compound

Compound Mobile Phase (v/v) R_f Value
Methyl 5-(4-nitrophenyl)furan-2-carboxylateCyclohexane–EtOAc (8:2)0.30
Source: MDPI. mdpi.com

Other Spectroscopic Methods (e.g., FT-IR, Absorbance, Photoluminescence, Quantum Yields)

FT-IR: Fourier-Transform Infrared Spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show strong characteristic absorption bands for the carbonyl (C=O) group of the ester, typically around 1720-1740 cm⁻¹, and C-O stretching vibrations. The presence of the furan ring and the C-Br bond would also give rise to specific peaks in the fingerprint region. Publicly available data confirms that FT-IR spectra have been recorded for this compound using a Bruker Tensor 27 FT-IR instrument. nih.gov

Absorbance, Photoluminescence, and Quantum Yields: These photophysical properties are investigated to understand the electronic behavior of molecules, particularly for applications in materials science and bio-imaging. While specific data on the absorbance, photoluminescence, or quantum yield for this compound is not detailed in the provided search results, studies on related furan derivatives are common. researchgate.netnih.gov Such studies involve measuring the molecule's ability to absorb light at specific wavelengths and its efficiency in re-emitting that energy as light (fluorescence or phosphorescence), which are crucial parameters for developing fluorescent probes and other optical materials. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

The transformation of Methyl 5-bromofuran-2-carboxylate into more complex molecules heavily relies on the development of efficient and sustainable catalytic systems. Future research is geared towards greener and more effective catalytic methods.

Photocatalysis and Electrocatalysis in Furan (B31954) Chemistry

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional thermal methods. rsc.orgacs.org Photocatalytic C-H functionalization, for example, allows for the direct modification of the furan ring without the need for pre-functionalized starting materials. rsc.org Research in this area could lead to novel ways of derivatizing this compound at its C-H bonds.

Electrocatalysis is also showing significant potential for the conversion of furanic compounds. rsc.orgacs.org The electrocatalytic conversion of biomass-derived furan compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into value-added chemicals is an active area of investigation. rsc.org This technology could be adapted for the selective transformation of this compound, for example, through electrocatalytic reduction of the bromo group or coupling reactions.

Integration into Advanced Polymer Architectures

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. rsc.org this compound can serve as a valuable monomer or precursor for the synthesis of advanced polymer architectures with tailored properties. One of the key potential applications of this compound is as a precursor to 2,5-furandicarboxylic acid (FDCA), a bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a promising alternative to PET. utwente.nldntb.gov.uaresearchgate.net

Future research will likely focus on the direct polymerization of this compound and its derivatives to create novel polymers. The presence of the bromine atom allows for post-polymerization modification, enabling the introduction of various functional groups to tune the polymer's properties. The development of furan-based conducting polymers and gradient copolymers with controlled sequences are also emerging areas where this compound could find application. acs.orgrsc.orgrsc.org

Exploration of New Biological Applications

Furan derivatives are known to exhibit a wide range of biological activities, and this compound is a promising scaffold for the development of new therapeutic agents. researchgate.netmdpi.com Its derivatives have been investigated for their potential as antimycobacterial agents, highlighting the potential for this compound in drug discovery. mdpi.com

Further research is warranted to explore the synthesis and biological evaluation of a broader range of derivatives. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce diverse functionalities, leading to libraries of new compounds for screening against various biological targets. The synthesis of novel benzofuran (B130515) derivatives and other heterocyclic systems from furan precursors is a testament to the versatility of this chemical class in medicinal chemistry. nih.govresearchgate.netresearchgate.net

Scale-Up and Industrial Relevance of Synthesis and Derivatization

For this compound to be a truly viable building block, the development of scalable and cost-effective synthesis and derivatization processes is crucial. The industrial production of furfural from biomass is already established, and efficient methods for the subsequent conversion to furan-2-carboxylic acid and its esters are being developed. researchgate.net The synthesis of this compound itself can be achieved through the bromination of methyl 2-furoate. chemicalbook.com

The industrial relevance of this compound is closely tied to the production of high-value chemicals like FDCA. Techno-economic analyses of FDCA production from furfural are being conducted to assess the economic feasibility of such bio-based processes. utwente.nldntb.gov.uaresearchgate.netresearchgate.net Future research will focus on optimizing reaction conditions, developing robust catalysts, and designing efficient separation and purification processes to make the production of this compound and its derivatives economically competitive.

Computational Chemistry in Predictive Synthesis and Drug Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and biological activities. In the context of this compound, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule, guiding the development of new synthetic methodologies.

Design Novel Catalysts: Computational modeling can aid in the design of more efficient and selective catalysts for the transformation of this compound.

Predict Biological Activity: In drug design, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of its derivatives and guide the synthesis of new potential drug candidates.

By providing insights into the fundamental properties of this compound and its potential derivatives, computational chemistry can significantly accelerate the discovery and development of new applications for this versatile compound.

Q & A

Q. What are the key physical properties and spectroscopic data used to identify Methyl 5-bromofuran-2-carboxylate?

this compound (CAS 2527-99-3) is characterized by:

  • Molecular weight : 205.01 g/mol
  • Melting point : 62–65°C
  • Boiling point : 226.3°C at 760 mmHg
  • Density : 1.623 g/cm³
    Key spectroscopic identifiers include IR (C=O stretch at ~1700 cm⁻¹) and NMR (¹H NMR: δ 7.15 ppm for furan C3-H, δ 3.90 ppm for methyl ester). Purity assessment via HPLC or GC-MS is recommended, with Rf values from TLC in ethyl acetate/hexane (1:4) .

Q. What safety protocols should be followed when handling this compound?

  • Hazards : Irritant to eyes, skin, and respiratory system (R36/37/38) .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or direct contact.
  • Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis. Monitor for discoloration or decomposition .

Q. In what synthetic reactions is this compound commonly employed?

It is widely used as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce furan moieties into complex molecules. It also serves as a precursor for decarboxylative functionalization to synthesize methoxyfurans .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

Methodological considerations :

  • Catalyst : Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) .
  • Solvent : Dry 1,4-dioxane (0.1 M concentration) under nitrogen .
  • Base : 2M Na₂CO₃ (2 equiv) for efficient transmetalation .
  • Temperature : 90°C for 5–24 hours, monitored by TLC (hexane/EtOAc 4:1) .
    Troubleshooting :
  • Low yields may arise from moisture-sensitive catalysts. Ensure anhydrous conditions.
  • Byproducts (e.g., homocoupling) can be minimized by adjusting boronic acid stoichiometry (1.3 equiv) .

Q. What mechanistic insights explain the challenges in nucleophilic substitution of this compound?

Direct nucleophilic substitution at the 5-bromo position is hindered by the electron-withdrawing ester group, which deactivates the furan ring. Decarboxylation strategies overcome this:

Ester hydrolysis : Convert the methyl ester to 5-bromofuroic acid using NaOH/EtOH (reflux, 5 hours) .

Decarboxylation : Heat the acid to 100°C to remove CO₂, yielding 5-bromofuran.

Substitution : React with nucleophiles (e.g., methoxide) to form 5-methoxyfuran .

Q. How can researchers resolve contradictions in yields when varying catalysts in Pd-mediated couplings?

Case study :

  • Catalyst A (Pd(PPh₃)₄) : Higher yields (80–85%) in arylboronic acid couplings but slower kinetics.
  • Catalyst B (PdCl₂(dppf)) : Faster reactions but lower yields (60–70%) due to ligand dissociation .
    Analytical approach :
  • Monitor reaction progress with LC-MS to detect intermediates.
  • Use X-ray crystallography or DFT calculations to study catalyst-substrate interactions.
  • Optimize ligand choice (e.g., bulky ligands for steric protection) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.